2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid
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Overview
Description
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of trifluoromethyl groups and a phenylacetic acid moiety. This compound is notable for its high fluorine content, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. It is used in various chemical and pharmaceutical applications due to its distinctive structural features.
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis ofPPARγ/δ dual agonists and heterocyclic xanthine derivatives , which are potent and selective human A2B adenosine receptor antagonists .
Mode of Action
It is known to undergodiolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its use in the synthesis of pparγ/δ dual agonists and heterocyclic xanthine derivatives, it may influence theperoxisome proliferator-activated receptor (PPAR) pathways and adenosine receptor signaling .
Result of Action
As an intermediate in the synthesis of pparγ/δ dual agonists and heterocyclic xanthine derivatives, it may contribute to the biological activities of these compounds .
Action Environment
It is recommended to store the compound in asealed, dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid typically involves the introduction of trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a catalyst. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar trifluoromethylation techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted phenylacetic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and protein binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorophenylacetic acid: Similar structure but lacks the additional trifluoromethyl group.
4-(Trifluoromethyl)phenylacetic acid: Contains a single trifluoromethyl group at a different position on the phenyl ring.
2-(Trifluoromethyl)phenylacetic acid: Another positional isomer with the trifluoromethyl group at the ortho position.
Uniqueness
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIGWTZDPRRXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)CC(=O)O)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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